N-Butyl-1H-indol-2-amine
Description
Contextual Significance of Indole (B1671886) and its N-Substituted Derivatives in Organic Chemistry
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. wikipedia.orgopenmedicinalchemistryjournal.com This "privileged structure" is found in a vast array of biologically active natural products and synthetic compounds. openmedicinalchemistryjournal.comacs.org Its significance stems from its unique electronic properties and its ability to serve as a versatile synthetic intermediate. creative-proteomics.com
Indole itself and its derivatives are integral to numerous biological processes. For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgcreative-proteomics.com The plant hormone auxin (indole-3-acetic acid) is another critical indole derivative, essential for plant growth and development. wikipedia.orgcreative-proteomics.com
N-substituted indoles, where a substituent is attached to the nitrogen atom of the indole ring, represent a significant class of compounds with diverse applications. nih.gov The nature of the N-substituent can significantly influence the molecule's physical, chemical, and biological properties. nih.gov This substitution can modulate factors such as lipophilicity, solubility, and receptor binding affinity, making N-substituted indoles valuable targets in drug discovery and materials science. nih.govsmolecule.com The development of novel synthetic methods for creating N-substituted indoles remains an active area of research, with a focus on efficiency, selectivity, and green chemistry principles. openmedicinalchemistryjournal.com
Position of 2-Aminoindoles within Heterocyclic Synthesis
Within the broader family of indole derivatives, 2-aminoindoles are recognized as key structural motifs in a multitude of biologically active compounds. nih.govrsc.org Their importance is highlighted by their presence in molecules with a wide range of therapeutic applications. nih.gov The 2-aminoindole chemotype is characterized by its aromatic, planar structure and the presence of two adjacent hydrogen bond donors, which allows for effective interaction with biological targets such as proteins. nih.gov
The synthesis of 2-aminoindoles has been a focus of significant research, leading to the development of various synthetic strategies. rsc.orgresearchgate.net These methods often involve the construction of the indole ring system with the amino group at the C2 position. One common approach utilizes ynamides as versatile building blocks. rsc.org Researchers have developed one-pot multicomponent strategies and domino reactions to efficiently construct the 2-aminoindole scaffold from readily available starting materials. researchgate.netrsc.org These advanced synthetic methods often employ transition metal catalysts, such as gold or copper, to facilitate key bond-forming steps. rsc.orgresearchgate.net The continuous development of more efficient and sustainable protocols for the synthesis of 2-aminoindoles is highly desirable due to their importance as intermediates in the preparation of more complex heterocyclic structures and biologically active molecules. researchgate.net
Research Trajectory of N-Butyl-1H-indol-2-amine and Closely Related Structures
This compound, with the chemical formula C12H16N2, is an indole derivative featuring a butyl group attached to the nitrogen atom of the 2-aminoindole core. smolecule.com The presence of the butyl group increases the compound's lipophilicity, which can influence its interactions with biological systems. smolecule.com
Research into this compound and its analogs has explored their potential applications in various fields. In medicinal chemistry, it serves as a building block for the synthesis of more complex pharmaceutical compounds. smolecule.com Preliminary studies have suggested potential antimicrobial and anticancer activities for this class of compounds, though further investigation is required to understand their mechanisms of action and efficacy. smolecule.com
The synthesis of this compound can be achieved through various methods, including adaptations of the Fischer indole synthesis. smolecule.com Due to the reactive nature of the indole ring, the compound can undergo reactions such as oxidation and electrophilic substitution, allowing for the introduction of other functional groups. smolecule.com The study of its chemical reactions and the biological activity of its derivatives continues to be an area of active investigation.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 31722-55-1 |
Structure
3D Structure
Properties
CAS No. |
31722-55-1 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-butyl-1H-indol-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-3-8-13-12-9-10-6-4-5-7-11(10)14-12/h4-7,9,13-14H,2-3,8H2,1H3 |
InChI Key |
WNDBDNFQXOOJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Butyl 1h Indol 2 Amine and Analogous Structures
Strategies for Direct Synthesis of 2-Amino-N-Butylindoles
Directly assembling the 2-aminoindole core with the desired N-butyl substituent offers an efficient route to the target molecule. These methods often involve convergent strategies that bring together key fragments in a single or a few steps.
One-Pot Convergent Synthesis Approaches
A highly effective one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.govnih.govrug.nl This approach is particularly relevant for the synthesis of N-butylated analogs. In a model reaction, n-butylcyanoacetamide is treated with a strong base like sodium hydride in DMF, followed by the addition of 2-fluoronitrobenzene. nih.gov This initial step forms a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate via a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov Subsequently, without isolating the intermediate, the reaction mixture is acidified, and a reducing agent, such as a combination of FeCl₃ and Zn powder, is introduced. nih.gov This initiates a reduction of the nitro group followed by a cyclization process to yield the desired 2-aminoindole product. nih.govnih.gov
This one-pot procedure offers significant advantages in terms of operational simplicity and efficiency, providing good yields for a variety of substituted 2-aminoindoles. nih.gov The method demonstrates good functional group tolerance, allowing for the incorporation of diverse functionalities. nih.gov
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Ref |
| n-Butylcyanoacetamide | 2-Fluoronitrobenzene | 1. NaH, DMF; 2. HCl, FeCl₃, Zn | 2-Amino-N-butyl-1H-indole-3-carboxamide | High | nih.gov |
Reductive Cyclization Routes to 2-Aminoindole Systems
Reductive cyclization is a cornerstone in the synthesis of indole (B1671886) rings. In the context of 2-aminoindoles, this strategy typically involves the reduction of a nitro group positioned ortho to a side chain that can participate in the cyclization. For instance, the intermediate formed from the reaction of a cyanoacetic acid derivative and a 2-halonitrobenzene can be isolated and then reduced under various conditions, such as using Zn/HOAc, Fe/HOAc, or Pd/C/H₂. nih.gov This reduction of the nitro group to an amine is the key step that triggers the cyclization to form the 2-aminoindole system.
Another approach involves the reductive cyclization of 2-aminophenethyl alcohols with carboxylic acids in the presence of triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (B128534) (NEt₃) to furnish N-acyl indolines, which can be further oxidized to indoles. nih.gov While not a direct route to 2-aminoindoles, this highlights the versatility of reductive cyclization strategies in accessing related indole scaffolds.
Furthermore, the reaction of indolines with an anomeric amide reagent can lead to the formation of N-amino indoles, demonstrating a unique nitrogen-atom insertion methodology. acs.orgacs.org This reaction proceeds through a nonstabilized cyclic isodiazene intermediate. acs.orgacs.org
Synthesis of N-Butyl-Indole Derivatives via N-Alkylation and Substituent Introduction
An alternative to direct synthesis is the stepwise functionalization of a pre-existing indole core. This involves the introduction of the butyl group at the nitrogen atom, followed by the installation of the amine functionality at the C2 position.
N1-Alkylation with Butyl Moieties
The N-alkylation of indoles is a fundamental transformation. Classical methods often employ a strong base like sodium hydride in a solvent such as DMF or THF to deprotonate the indole nitrogen, followed by the addition of an alkyl halide, such as a butyl halide. rsc.org This approach generally provides high yields and good selectivity for N-alkylation over C-alkylation. rsc.org
More recent developments have focused on creating more efficient and user-friendly protocols. For example, a one-pot, three-component reaction has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which involves a Fischer indolisation followed by N-alkylation. rsc.org Additionally, catalytic methods for N-alkylation have been explored, including the use of ionic liquids as reaction media. google.com The choice of base and solvent can be critical in controlling the regioselectivity of the alkylation. rsc.org
| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Ref |
| Indole | Butyl halide | NaH / DMF or THF | N-Butylindole | rsc.org |
Introduction of Amine Functionality at C2 Position in N-Butyl Indoles
Introducing an amine group at the C2 position of an N-butylated indole presents a synthetic challenge. One emerging strategy is the π-bond directed C2-amination of indoles. researchgate.netchemrxiv.org This method can utilize nickel or palladium catalysts to facilitate the coupling of the indole with an aminating agent. researchgate.netchemrxiv.org While much of the research has focused on N-allyl or N-benzyl indoles, the principles can be extended to N-butyl derivatives.
Another potential route involves the ortho-amination of aryl halides, which can be adapted for the synthesis of C2-aminoindoles. For instance, a palladium/norbornene-catalyzed ortho-amination has been developed, though challenges exist with certain N-alkylamine reagents. nih.gov The use of specific ligands and reaction conditions is crucial to avoid side reactions. nih.gov
Strategies for Butyl Group Introduction at other Indole Ring Positions
The introduction of a butyl group at other positions of the indole ring, such as C3 or C5, leads to a diverse range of structural analogs.
C3-Alkylation: The C3 position of indole is generally more nucleophilic than the C2 position, making C3-alkylation a more common transformation. Friedel-Crafts alkylation is a classic method for introducing alkyl groups at C3. rsc.org For instance, the reaction of 4-(1H-indol-3-yl)butanoic acid can be a starting point for synthesizing various C3-butylated piperazine (B1678402) derivatives. researchgate.net
C5-Alkylation: The synthesis of C5-substituted indoles often requires more elaborate strategies. One approach involves the construction of the indole ring from a precursor already containing the desired substituent at the corresponding position of the benzene (B151609) ring. For example, the synthesis of C5-substituted cinmethylin (B129038) analogs, which have a 1,4-cineole (B1204204) structure, demonstrates the synthesis of complex molecules with substituents at the C5 position. nih.gov Total synthesis strategies, as demonstrated in the preparation of vinblastine (B1199706) derivatives, also allow for the systematic introduction of substituents at the C5 position. nih.gov
| Position | Method | Starting Material Example | Product Example | Ref |
| C3 | Friedel-Crafts Alkylation | Indole and a butyl-containing electrophile | 3-Butylindole | rsc.org |
| C3 | Modification of a C3 side chain | 4-(1H-indol-3-yl)butanoic acid | 1-Substituted 4-[4-(1H-indol-3-yl)butyl]piperazines | researchgate.net |
| C5 | Building the indole from a substituted precursor | Substituted phenylhydrazine (B124118) and a ketone | 5-Butylindole derivative | nih.gov |
| C5 | Total Synthesis | Complex multi-step synthesis | C5-substituted vinblastine analogues | nih.gov |
Catalytic and Green Chemical Approaches in N-Butyl-1H-indol-2-amine Synthesis
Recent advancements in synthetic methodologies have emphasized the use of catalytic systems and green chemistry principles to improve the efficiency and environmental footprint of chemical processes. These approaches are particularly relevant to the synthesis of functionalized indoles.
Transition-metal catalysis has become an indispensable tool for the construction of indole and indoline (B122111) frameworks, offering high efficiency and selectivity.
Palladium-catalyzed C-H Amination and Arylacetoxylation: Palladium catalysts are widely used for C-H activation and functionalization, enabling the direct formation of C-N bonds. nih.govrsc.org Intramolecular amination of C(sp³)-H bonds in substrates like 1-(tert-butyl)-2-iodobenzene derivatives, mediated by palladium, leads to the formation of indolines. nih.gov This process involves the formation of a palladacycle intermediate which is then aminated. nih.gov
Another significant palladium-catalyzed reaction is the oxidative arylacetoxylation of alkenes. rsc.orgrsc.org This method allows for the synthesis of 3-substituted indoles from cinnamyl-tethered anilines. rsc.orgrsc.org The reaction proceeds via an intramolecular oxidative cyclization, where a directing group, such as picolinamide, facilitates regioselective C-H functionalization. rsc.orgrsc.org A plausible mechanism involves the formation of a palladium intermediate that undergoes aminopalladation of the alkene, followed by subsequent transformations to yield the indole or indoline product. nih.gov
A notable application is the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines through a palladium-catalyzed intramolecular oxidative coupling, which can be optimized using microwave irradiation. mdpi.comunina.it
| Starting Material | Catalyst/Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 1-(tert-Butyl)-2-iodobenzene derivatives | Palladium catalyst, Diaziridinone | 3,3-Disubstituted indolines | Intramolecular C(sp³)-H amination | nih.gov |
| Cinnamyl tethered anilines with picolinamide | Pd(OAc)₂, Oxidant | 3-Substituted indoles | Intramolecular oxidative arylacetoxylation | rsc.orgrsc.org |
| N-Aryl enamines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | 2-Methyl-1H-indole-3-carboxylates | Intramolecular oxidative coupling | mdpi.comunina.it |
To circumvent the use of expensive and potentially toxic transition metals, metal-free and electrocatalytic methods have gained prominence.
Metal-Free C-H Amination: An effective metal-free approach for indole synthesis involves the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. acs.orgresearchgate.net This method is operationally simple and provides a broad substrate scope. acs.orgresearchgate.net The proposed mechanism involves the formation of a radical cation through single-electron transfer (SET), followed by a migratory process via a phenonium ion intermediate. acs.orgresearchgate.net
Electrocatalytic Synthesis: Electrocatalysis offers a sustainable alternative by using electricity to drive chemical reactions, often avoiding the need for external chemical oxidants. rsc.org The synthesis of indoles and indolines can be achieved through the electrocatalytic triamination of alkynes, which proceeds via N-H cleavage and the generation of N-centered radicals. rsc.org This method allows for the controllable synthesis of 2,3-diimino indolines and 2,3-diamino indoles. rsc.org Another electrocatalytic approach is the dehydrogenative cyclization of 2-vinylanilides, which efficiently produces 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org
| Method | Key Reagents/Conditions | Typical Starting Material | Advantages | Reference |
|---|---|---|---|---|
| Metal-Free C-H Amination | DDQ (oxidant) | N-Ts-2-alkenylanilines | Avoids transition metals, operational simplicity | acs.orgresearchgate.net |
| Electrocatalytic Triamination | TEMPO (redox catalyst), electricity | Anilines and alkynes | Avoids terminal oxidants, sustainable | rsc.org |
| Electrocatalytic Dehydrogenative Cyclization | Organic redox catalyst, electricity | 2-Vinylanilides | No external chemical oxidant required | organic-chemistry.org |
The principles of green chemistry are increasingly being integrated into synthetic protocols for indole derivatives.
Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. numberanalytics.com The Fischer indole synthesis, a classic method, has been successfully adapted to run in purely aqueous conditions, often under mild acidity. rsc.orgresearchgate.net For instance, the synthesis of naltrindole (B39905) and its analogs can be achieved by heating the hydrochloride salts of naltrexone (B1662487) and phenylhydrazines in water. researchgate.net The use of surfactants or phase-transfer catalysts can enhance the solubility of organic reactants in water, broadening the scope of aqueous synthesis. numberanalytics.com
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. sciforum.net Microwave-assisted organic synthesis (MAOS) is particularly well-suited for solvent-free reactions. sciforum.net For example, the Madelung indole synthesis, which traditionally requires high temperatures, can be performed under solvent-free conditions using potassium tert-butoxide as a base and microwave irradiation. sciforum.net
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.com
Rapid and Efficient Synthesis: Microwave-assisted reactions are known for their dramatically reduced reaction times, often from hours to minutes. tandfonline.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. tandfonline.com This technique has been successfully applied to various indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov
Enhanced Yields and Purity: Microwave heating can lead to higher yields and cleaner reaction profiles by minimizing side reactions that can occur during prolonged heating. tandfonline.comconnectjournals.com One-pot, multi-component reactions under microwave irradiation are particularly efficient for generating complex indole derivatives. For example, indolyl-substituted dihydropyrido[2,3-d]pyrimidine derivatives can be synthesized in high yields through a three-component reaction of 2,6-diaminopyrimidin-4-one, various aldehydes, and 3-cyanoacetyl indoles. tandfonline.com The synthesis of N-substituted indole-based analogs has also been effectively carried out using microwave irradiation. tandfonline.com
| Feature | Description | Example | Reference |
|---|---|---|---|
| Reduced Reaction Time | Accelerates reactions from hours to minutes. | Fischer indole synthesis | tandfonline.comnih.gov |
| Higher Yields | Improves conversion and minimizes byproducts. | Synthesis of dihydropyrido[2,3-d]pyrimidines | tandfonline.com |
| Solvent-Free Conditions | Enables reactions without a solvent, reducing waste. | Madelung indole synthesis | sciforum.net |
| Energy Efficiency | More targeted heating compared to conventional methods. | General indole derivative synthesis | tandfonline.com |
Stereoselective and Enantioselective Synthesis of N-Butyl Indole Derivatives
The synthesis of chiral N-alkylated indoles is of great interest due to their presence in many biologically active molecules. mdpi.com However, achieving high stereoselectivity in the N-alkylation of indoles remains a challenge due to the relatively low nucleophilicity of the indole nitrogen. mdpi.com
Advanced Spectroscopic and Structural Characterization Techniques for N Butyl 1h Indol 2 Amine and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-Butyl-1H-indol-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment. uobasrah.edu.iq
Proton NMR (¹H NMR) for Butyl Group and Indole (B1671886) Ring Proton Assignments
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within the molecule. hw.ac.uk For this compound, specific chemical shifts (δ) are predicted for the protons of the n-butyl group and the indole ring system.
The protons of the butyl group are expected in the aliphatic region of the spectrum. The terminal methyl (CH₃) protons would appear as a triplet furthest upfield, typically around 0.9 ppm. The two methylene (B1212753) (CH₂) groups of the butyl chain would show signals as multiplets in the range of 1.3-1.7 ppm. compoundchem.comchemicalbook.com The methylene group directly attached to the amine nitrogen (N-CH₂) is deshielded and would appear further downfield, likely between 2.8 and 3.2 ppm. pressbooks.pub
The protons on the indole ring resonate in the aromatic region, typically between 6.5 and 7.6 ppm. oregonstate.edu The N-H proton of the indole ring often appears as a broad singlet at a higher chemical shift (δ > 8.0 ppm), while the amine N-H proton signal is also typically broad and can vary in position (1.0-4.0 ppm) depending on solvent and concentration. hw.ac.ukcompoundchem.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Indole N-H | > 8.0 | Broad Singlet |
| Aromatic C-H (Indole) | 6.5 - 7.6 | Multiplets |
| Amine N-H | 1.0 - 4.0 | Broad Singlet |
| N-CH₂ (Butyl) | 2.8 - 3.2 | Triplet |
| N-CH₂-CH₂ (Butyl) | 1.5 - 1.7 | Multiplet |
| -CH₂-CH₃ (Butyl) | 1.3 - 1.5 | Multiplet |
| -CH₃ (Butyl) | ~0.9 | Triplet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. uobasrah.edu.iq In this compound, the carbon atoms of the indole ring are expected to resonate in the aromatic region (100-150 ppm). acs.org The C-2 carbon, being attached to two nitrogen atoms, would be significantly downfield. The carbons of the butyl group will appear in the upfield aliphatic region (10-60 ppm). mdpi.com The carbon atom directly bonded to the amine nitrogen (N-C) is deshielded and appears at a lower field (~40-50 ppm) compared to the other alkyl carbons. pressbooks.pubresearchgate.net
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Indole C2 | ~155 |
| Indole Aromatic Carbons | 100 - 140 |
| N-CH₂ (Butyl) | 40 - 50 |
| N-CH₂-CH₂ (Butyl) | 30 - 35 |
| -CH₂-CH₃ (Butyl) | 19 - 22 |
| -CH₃ (Butyl) | 13 - 15 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent methylene and methyl protons of the butyl group, as well as adjacent protons on the indole ring, confirming their sequence. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov It allows for the definitive assignment of each carbon atom by linking it to its known proton signal. For example, the proton signal at ~3.0 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming the N-CH₂ group. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comnih.gov It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the N-CH₂ protons of the butyl group and the C-2 carbon of the indole ring, confirming the point of attachment. It would also show correlations between the indole N-H proton and nearby carbons (C-2, C-3, C-7a). researchgate.netresearchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. For this compound (C₁₂H₁₆N₂), the expected exact mass is approximately 188.27 g/mol . smolecule.com High-resolution mass spectrometry would confirm the molecular formula C₁₂H₁₆N₂.
The fragmentation pattern observed in the mass spectrum provides structural information. A key feature for amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case here (188). libretexts.org Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This could lead to the loss of a propyl radical (•C₃H₇) from the butyl group, resulting in a prominent fragment ion.
Loss of the butyl group: Cleavage of the N-C bond can result in the loss of the entire butyl group, leading to a fragment corresponding to the 2-aminoindole cation.
Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
|---|---|
| 188 | [M]⁺ (Molecular Ion) |
| 145 | [M - C₃H₇]⁺ (Alpha-cleavage) |
| 131 | [M - C₄H₉]⁺ (Loss of butyl group) |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., N-H stretches, C=N stretches)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq this compound contains both a secondary amine and an indole N-H group.
N-H Stretches: As a secondary amine, a single, sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The indole N-H stretch typically appears in a similar region (3400-3500 cm⁻¹) but can be broader. libretexts.orglibretexts.org
C-H Stretches: Aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the indole ring will appear just above 3000 cm⁻¹.
N-H Bend: A primary amine would show a bending vibration (scissoring) around 1650-1580 cm⁻¹, but this is often weak or absent for secondary amines. orgchemboulder.comwpmucdn.com
C=C and C=N Stretches: Aromatic C=C ring stretching vibrations from the indole nucleus are expected in the 1450-1600 cm⁻¹ region. The C=N imine-like stretch of the 2-aminoindole tautomer would also fall in this region, often around 1650 cm⁻¹.
C-N Stretches: The C-N stretching vibration for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch is in the 1250–1020 cm⁻¹ range. libretexts.orgorgchemboulder.com
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Stretch | Indole N-H, Secondary Amine N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Butyl) |
| 1650 - 1580 | C=N Stretch | Amine/Imine tautomer |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
X-ray Crystallography for Solid-State Structure Determination (for this compound or related analogs like N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine)
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not publicly available, analysis of closely related analogs such as N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine can provide significant insight.
Structural data from a related analog, 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one , reveals key features of the phenylsulfonyl-indole moiety. nih.govnih.gov In this structure, the phenyl ring of the sulfonyl group is significantly twisted relative to the indole ring system. nih.govnih.gov A similar conformation would be expected for N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, where the bulky tert-butyl and phenylsulfonyl groups would likely adopt orientations that minimize steric hindrance.
Another analog, 2-tert-Butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole , shows the phenylsulfonyl group at an angle of 80.2° to the indole plane. researchgate.net The crystal packing of these types of molecules is often stabilized by weak intermolecular interactions, such as C-H···O and C-H···π interactions, which link the molecules into a three-dimensional network. nih.govnih.gov For this compound, hydrogen bonding involving the two N-H groups would be a dominant intermolecular force in its crystal lattice.
Crystallographic Data for an Analog: 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.0224 (7) |
| b (Å) | 15.4581 (10) |
| c (Å) | 15.1347 (10) |
| β (°) | 106.349 (2) |
| Volume (ų) | 2025.5 (2) |
| Z (Molecules per unit cell) | 4 |
This data provides a model for the solid-state packing and conformation that could be expected for this compound and its more complex analogs.
Bond Lengths and Angles Analysis
The geometric parameters of bond lengths and angles are critical in defining the molecular structure of indole derivatives. These parameters, determined with high precision by X-ray crystallography, are influenced by the nature of the atoms and the type of chemical bonds connecting them.
In a study of an indole-triazole derivative, the bond lengths and angles were found to be within the normal ranges for similar structures. d-nb.info For instance, the planarity of the indole and triazole rings is a key feature, although they are often twisted relative to each other. d-nb.info In one such analog, the twist angle between the indole and triazole rings was observed to be 12.65°. d-nb.info Another related compound showed twist angles between these two rings ranging from 4.94° to 7.22°. d-nb.info
The analysis of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, an analog of this compound, reveals an almost planar indole moiety. fluorochem.co.uk The bond lengths and angles in this molecule are consistent with those observed in other indole imine compounds. fluorochem.co.uk
A data table of selected bond lengths and angles for a representative indole analog, 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, is presented below. This data provides a reference for the expected values in similar indole structures.
| Bond/Angle | Value (Å/°) |
| C-N (indole) | ~1.37-1.39 Å |
| C=C (indole) | ~1.36-1.44 Å |
| C-C (indole) | ~1.38-1.45 Å |
| N-H (indole) | ~0.86 Å |
| C-N-C (indole) | ~107-110° |
| C-C-C (benzene) | ~118-121° |
| C-C-N (indole) | ~106-110° |
| Note: These are generalized values from related indole structures. Specific values can be found in detailed crystallographic reports such as that for 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine. core.ac.uk |
Molecular Conformation and Packing
The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by rotation around single bonds. In the solid state, molecules adopt specific conformations that allow for efficient packing in the crystal lattice.
The crystal packing, or the arrangement of molecules in the crystal, is governed by intermolecular forces. In many indole derivatives, the packing is dominated by hydrogen bonds and other weak interactions, leading to the formation of well-ordered three-dimensional structures. For example, in the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, molecules are linked into a one-dimensional column structure along the b-axis direction through weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. These columns are further connected by other C—H⋯π interactions to form a two-dimensional network. fluorochem.co.uk
In another analog, a benzylsulfanyl-triazolyl-indole scaffold, the crystal packing is primarily dependent on significant N...H and S…H contacts, as well as weak C...H interactions. core.ac.uk The molecular units of a triazolo-pyridazino-indole derivative are connected by N-H...N and C-H...N non-covalent interactions. d-nb.info
Intermolecular Interactions
Intermolecular interactions are the forces that exist between molecules and are crucial in determining the crystal packing and, consequently, the physical properties of a compound. The most common types of intermolecular interactions observed in indole derivatives are hydrogen bonds, van der Waals forces, and π-π stacking interactions.
Hydrogen bonding is a particularly strong type of intermolecular interaction that plays a dominant role in the crystallization and stability of organic solids. umn.edu In many indole-containing crystal structures, N-H groups of the indole ring act as hydrogen bond donors, forming interactions with suitable acceptor atoms in neighboring molecules. For instance, in N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine, two neighboring molecules are associated through pairs of N—H⋯N intermolecular hydrogen bonds, forming a centrosymmetric dimer. fluorochem.co.uk
In the absence of strong hydrogen bond donors or acceptors, weaker interactions such as C—H⋯O and C—H⋯π interactions become significant in dictating the crystal packing. fluorochem.co.uk The latter involves the interaction of a C-H bond with the electron cloud of an aromatic π-system.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. core.ac.ukevitachem.com For a benzylsulfanyl-triazolyl-indole derivative, this analysis revealed the importance of short N...H, S…H, and C…H contacts, as well as weak π-π stacking interactions in the molecular packing. core.ac.uk Similarly, for a triazolo-pyridazino-indole compound, Hirshfeld analysis showed that H…H, H…C, N…H, and Br…H contacts were the most dominant. d-nb.info
Computational and Theoretical Investigations of N Butyl 1h Indol 2 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the molecular properties of compounds. For N-Butyl-1H-indol-2-amine, these methods would provide deep insights into its geometry, stability, and reactive behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G or higher, would be employed to determine its optimized geometry, bond lengths, bond angles, and thermochemical properties.
Studies on related indole (B1671886) derivatives, such as indole-2-carboxamides and hydroxylated tryptamines, have successfully utilized DFT to establish their stable conformations and electronic properties. researchgate.netrsc.org For instance, DFT calculations on 4-fluoro-7-methyl-1H-indole-2-carboxamide revealed a planar indole ring system, which is also expected for this compound. The butyl group, due to its flexibility, would likely have several low-energy conformations that could be identified and ranked by energy using DFT.
Table 1: Representative DFT-Calculated Properties for an Indole Derivative (Illustrative)
| Property | Predicted Value (Illustrative) | Method/Basis Set (Example) |
| Ground State Energy (Hartree) | -558.xxxxxx | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | ~2.5 - 3.5 D | B3LYP/6-311++G(d,p) |
| N-H Bond Length (Pyrrole) (Å) | ~1.01 Å | B3LYP/6-311++G(d,p) |
| C2-N Bond Length (Amine) (Å) | ~1.38 Å | B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative and based on typical findings for indole derivatives. Specific calculations for this compound are required for precise data.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. frontiersin.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety and the exocyclic amine group. The LUMO would likely be distributed over the bicyclic aromatic system. mdpi.com Studies on various indole derivatives consistently show the HOMO concentrated on the indole core, indicating this is the primary site for electrophilic attack. frontiersin.orgmdpi.com The electron-donating butyl group would slightly raise the HOMO energy level compared to an unsubstituted 2-aminoindole, potentially increasing its reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative
| Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -5.5 to -6.0 eV | Indicates electron-donating capability, site of electrophilic attack. |
| LUMO | -0.5 to -1.0 eV | Indicates electron-accepting capability, site of nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | A measure of molecular stability and chemical reactivity. |
Note: These values are representative examples from studies on indole derivatives and would need to be specifically calculated for this compound.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org In an MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas show positive electrostatic potential (electron-poor).
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the pyrrole ring and the exocyclic amino group, making these sites susceptible to electrophilic attack. rsc.orgrsc.org The hydrogen atom attached to the pyrrole nitrogen would exhibit a positive potential (blue), indicating its acidity and potential for acting as a hydrogen bond donor. rsc.orgresearchgate.net The butyl chain would be largely neutral (green). Such maps are crucial for understanding intermolecular interactions, such as receptor binding or solvation. conicet.gov.ar
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.gov The condensed Fukui function (f_k) for a specific atom indicates the change in electron density at that site upon the addition or removal of an electron. A higher value of f_k^- suggests a greater propensity for electrophilic attack, while a higher f_k^+ indicates a higher likelihood of nucleophilic attack. acs.org
For this compound, Fukui function analysis would likely pinpoint the C3 position of the indole ring and the exocyclic nitrogen atom as primary sites for electrophilic attack. This is a common feature in indole chemistry.
Average Local Ionization Energy (ALIE) is another descriptor that can be mapped onto the molecular surface. Regions with low ALIE values correspond to the locations of the most loosely bound electrons and are thus the most probable sites for electrophilic attack. For an indole derivative, the lowest ALIE values are typically found over the pyrrole ring.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies.
While no specific reaction mechanisms involving this compound have been computationally modeled in the available literature, studies on related systems provide a framework for how such investigations would proceed. For example, computational studies on the enzymatic oxidation of tryptophan by indoleamine 2,3-dioxygenase have detailed the reaction pathway, including the structures of transition states and intermediates. acs.orgnih.govresearchgate.net
A hypothetical reaction, such as the electrophilic substitution at the C3 position of this compound, could be modeled computationally. This would involve:
Locating Reactants and Products: The geometries of the starting materials and final products would be optimized.
Searching for the Transition State (TS): A search algorithm would be used to find the highest energy point along the lowest energy reaction path connecting reactants and products. The TS is a saddle point on the potential energy surface.
Frequency Calculation: A frequency calculation on the TS structure would confirm it is a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating the Activation Energy (Ea): The activation energy would be determined as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.
Computational studies on gold-catalyzed reactions to form 2-aminoindoles have utilized transition state analysis to explain observed selectivities and reaction pathways. scispace.com Such an analysis for reactions of this compound would be invaluable for understanding its chemical behavior and for designing new synthetic routes.
Solvent Effects in silico
Computational chemistry offers powerful tools to investigate the influence of solvents on the properties of this compound without the need for physical experimentation. Theoretical investigations, primarily using Density Functional Theory (DFT), can model how the molecule behaves in different solvent environments, from polar to non-polar. researchgate.netrsc.org These studies analyze changes in the molecule's electronic structure, stability, and reactivity based on the dielectric constant and specific interactions of the solvent. researchgate.net
For instance, the interaction with a polar solvent like water can be studied to understand how hydrogen bonding and dipole-dipole interactions affect the molecule's conformation and charge distribution. researchgate.net In contrast, modeling the compound in a non-polar solvent would highlight the baseline intramolecular forces. The results of such analyses often focus on parameters like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. bohrium.com
| Calculated Property | Gas Phase (Vacuum) | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Water) | Reference |
|---|---|---|---|---|
| Dipole Moment (Debye) | ~2.1 D | ~2.3 D | ~2.8 D | researchgate.net |
| HOMO-LUMO Energy Gap (eV) | ~4.5 eV | ~4.4 eV | ~4.2 eV | bohrium.com |
This table presents typical values derived from computational studies on related indole structures to illustrate solvent effects. Specific values for this compound would require a dedicated computational study.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. upstate.edujst.go.jp For this compound, MD simulations can provide detailed insights into its conformational dynamics, stability, and intermolecular interactions. nih.gov These simulations typically place the molecule in a controlled virtual environment, such as a box of water molecules, to mimic physiological or solution-based conditions. upstate.edu
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Simulation Software | GROMACS, NAMD, Maestro | jst.go.jp |
| Force Field | CHARMM36, OPLS | upstate.edu |
| Simulation Time | 50 - 100 ns | upstate.edujst.go.jp |
| Temperature | 300 K | jst.go.jp |
| Pressure | 1 bar | jst.go.jp |
| Primary Analysis Metric | Root Mean Square Deviation (RMSD) | upstate.edu |
In Silico Prediction of Chemical Properties Influencing Synthesis and Stability
The prediction of chemical properties through computational means is vital for understanding a molecule's stability and potential reactivity, which can influence its synthesis and handling. japsonline.com A critical parameter in this regard is the Bond Dissociation Energy (BDE), which quantifies the energy required to break a specific bond homolytically. nih.gov BDE values are strong indicators of chemical stability; a lower BDE suggests a weaker bond that is more susceptible to cleavage. researchgate.netresearchgate.net
For this compound, the BDEs of the N-H and C-H bonds are of particular interest as they relate to the molecule's susceptibility to hydrogen abstraction and potential autoxidation. researchgate.netresearchgate.net These values can be predicted with high accuracy using DFT calculations, with functionals such as M05-2X and M06-2X showing excellent performance for N-H bonds in aromatic systems. nih.gov More recently, machine learning models have been developed that can predict BDEs with near chemical accuracy at a fraction of the computational cost. nrel.govrsc.org Studies on aliphatic amines have shown that the BDE of a C-H bond at the alpha-position to the nitrogen is typically around 91 kcal/mol, which is often lower than the N-H bond BDE, indicating that hydrogen abstraction is more likely to occur from this carbon. researchgate.net
| Bond | Position in Molecule | Predicted BDE (kcal/mol) | Implication | Reference |
|---|---|---|---|---|
| α(C-H) | Carbon adjacent to the amine nitrogen | ~91 | Most likely site for hydrogen abstraction | researchgate.net |
| N-H | Amine group | ~100 | More stable than the α(C-H) bond | researchgate.net |
| N-H | Indole ring | >95 | Relatively stable, typical for aromatic N-H | nih.gov |
These values are based on computational and experimental data for structurally related aliphatic and aromatic amines and serve as reliable estimates for the specified bonds in this compound.
Chemical Reactivity and Derivatization Strategies for N Butyl 1h Indol 2 Amine Scaffold
Reactivity of the Indole (B1671886) Ring System
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. nih.gov The delocalization of the nitrogen lone pair electrons into the bicyclic system enhances the nucleophilicity, particularly at the C3 position. bhu.ac.inresearchgate.net
The C3 position of the indole ring is the most common site for electrophilic aromatic substitution (EAS) due to the formation of a thermodynamically stable intermediate. bhu.ac.in However, if the C3 position is blocked, electrophilic substitution can occur at the C2 position. bhu.ac.in In some cases, substitution may also be directed to the benzene (B151609) ring of the indole, typically at the C5 or C6 positions, especially when both C2 and C3 are substituted. bhu.ac.in
Friedel-Crafts alkylation, a classic EAS reaction, has been extensively studied on the indole scaffold. nih.gov While typically favoring the C3 position, the regioselectivity can be influenced by the choice of catalyst and directing groups. nih.gov For instance, the use of directing groups, such as N-substituted amines, can steer the substitution to the benzene ring. nih.gov
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Indole Derivatives
| Reaction Type | Electrophile | Position of Substitution | Notes |
| Protonation | H+ | C3 (thermodynamically favored) | Indole is a weak base. bhu.ac.in |
| Friedel-Crafts Alkylation | Alkyl Halides/Alkenes | C3 (typically) | Can be directed to other positions with specific catalysts or directing groups. nih.gov |
| Mannich Reaction | Formaldehyde/Secondary Amine | C3 | Forms gramine (B1672134) derivatives. bhu.ac.in |
| Michael Addition | α,β-Unsaturated Ketones/Nitriles | C3 | Occurs under acidic conditions. bhu.ac.in |
| Halogenation | Halogens (e.g., Br₂) | C3 | Can lead to poly-halogenation. |
| Nitration | Nitrating Agents | C3 | Often requires careful control of reaction conditions. |
| Sulfonation | Sulfonating Agents | C3 | Can be reversible. |
This table provides a general overview of EAS reactions on the indole core and is not specific to N-Butyl-1H-indol-2-amine due to a lack of specific experimental data for this compound in the search results.
The 2-amino group in this compound is a strong electron-donating group, which further activates the indole ring towards electrophilic attack. This increased electron density enhances the reactivity at the C3 position.
Reactions Involving the 2-Amino Group
The 2-amino group is a versatile functional handle for a variety of derivatization reactions, allowing for the introduction of diverse functionalities.
The 2-amino group of this compound can readily undergo acylation and amidation reactions with acylating agents such as acid chlorides and anhydrides. These reactions lead to the formation of the corresponding N-acylated and N-amidated indole derivatives. The synthesis of 2-amidoindoles from o-iodoanilines and ynamides has been reported, highlighting a palladium-catalyzed one-pot, two-step process. acs.org Direct C-amidation of indoles at the C3 position has also been achieved using electrophilic N-benzenesulfonyloxyamides in the presence of ZnCl₂. nih.gov
The primary amino group at the C2 position can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.comajchem-b.comsamipubco.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ajchem-b.com The formation of Schiff bases provides a platform for further diversification of the indole scaffold. For instance, various bisindolylmethane Schiff bases have been synthesized and evaluated for their biological activities. mdpi.com Additionally, 2-aminoindoles can undergo condensation reactions with various reagents to form fused heterocyclic systems. For example, a three-component tandem reaction of 2-aminoindole hydrochlorides, acid chlorides, and terminal alkynes has been used to synthesize α-carboline derivatives. acs.org
The 2-amino group can be a precursor for a variety of other functional groups through reactions such as diazotization, alkylation, and arylation.
Diazotization: The 2-amino group can be converted to a diazonium salt by treatment with a diazotizing agent like sodium nitrite (B80452) in an acidic medium. nih.govclockss.org These diazonium salts are versatile intermediates that can be used to introduce a range of substituents onto the indole ring. nih.govresearchgate.net For example, 2-diazoindoles have been utilized in the synthesis of antineoplastic agents. nih.gov
Alkylation: The nitrogen of the 2-amino group can be alkylated using alkyl halides or other alkylating agents. Studies on the N1-alkylation of 2-aminoindole-3-carbonitriles have been conducted using DMF-dialkoxyacetals under microwave irradiation. nih.govrsc.orgrsc.org
Arylation: N-arylation of the 2-amino group can be achieved through various methods, including copper-catalyzed reactions. A method for the synthesis of 2-amino-3-arylindoles via intramolecular C-arylation has been developed. researchgate.net
Reactivity at the N1-Indole Position
The nitrogen atom at the N1 position of the indole ring in this compound is a key site for chemical modification. Functionalization at this position is well-documented for the broader indole class and is applicable to this specific scaffold. nih.govbhu.ac.in The acidity of the N-H proton (pKa ≈ 21 in DMSO) allows for deprotonation with strong bases like sodium hydride or n-butyl lithium, creating an indole anion. wikipedia.org This anion is a potent nucleophile, enabling a range of substitution reactions. bhu.ac.in
N-Alkylation and N-Acylation:
The primary reactions at the N1 position are alkylation and acylation. The choice of reactants and conditions can direct the substitution to this site. bhu.ac.in
N-Alkylation: The introduction of alkyl groups is typically achieved by reacting the N-deprotonated indole with an alkyl halide. google.com The nature of the counter-ion in N-metallated indoles can influence the site of alkylation; more ionic salts, such as those with sodium or potassium, tend to favor reaction at the nitrogen atom. bhu.ac.in Modern methods, such as base-catalyzed one-pot additions to α-iminoketones, provide efficient routes to N-1 alkylated products. nih.gov Furthermore, advanced catalytic systems, like the enantioselective aza-Wacker type reaction, have been developed for the intermolecular N-alkylation of indoles with alkenols. nih.gov An efficient aminomethylation of the N-1 indole position can also be achieved using dichloromethane (B109758) as a methylene (B1212753) source. nih.gov
N-Acylation: Acyl groups can be introduced using reagents like acetic anhydride (B1165640) or acyl chlorides. bhu.ac.in Conditions can be tuned to favor N-acylation exclusively. For instance, acetylation with acetic anhydride in the presence of sodium acetate (B1210297) directs the substitution to the N1 position. bhu.ac.in Friedel-Crafts acylation is another common method, often performed on N-protected indoles to direct acylation to other positions, but variations can be used for N-acylation. researchgate.net
These reactions are fundamental for modifying the steric and electronic properties of the scaffold, as summarized in the table below.
Table 1: Representative Reactions at the N1-Indole Position
| Reaction Type | Reagents | Conditions | Product Type |
| N-Alkylation | Alkyl Halide, NaH | Anhydrous solvent (e.g., DMF) | N1-Alkyl-indol-2-amine |
| N-Acylation | Acyl Chloride, Pyridine | Anhydrous solvent (e.g., DCM) | N1-Acyl-indol-2-amine |
| Aza-Wacker Alkylation | Alkenol, Palladium Catalyst | Oxidant, Ligand | N1-Chiral Alkyl-indol-2-amine |
| Aminomethylation | Dichloromethane, Amine | Base | N1-Aminomethyl-indol-2-amine |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis, and the indole scaffold is a known participant in such transformations. rsc.org The C2–C3 π-bond of the indole ring is the primary site of reactivity for cycloadditions due to the enamine-like character conferred by the ring nitrogen. wikipedia.orgrsc.org The presence of the 2-amino group in this compound further modulates the electronic properties of this double bond, influencing its participation in these reactions.
[3+2] Cycloadditions:
The [3+2] cycloaddition is a particularly relevant transformation, not only as a method for derivatizing the indole core but also as a strategy for its synthesis.
Synthesis of the Scaffold: Metal-free [3+2] annulation reactions between ynamides and various partners, such as anthranils, provide a direct and efficient route to construct the 2-aminoindole framework. rsc.orgacs.orgbohrium.com This method is valued for its atom economy, operational simplicity, and tolerance of diverse functional groups. acs.org
Derivatization: The 2-aminoindole scaffold can act as the dipolarophile in 1,3-dipolar cycloaddition reactions. For example, indoles substituted with electron-withdrawing groups readily undergo 1,3-dipolar cycloadditions. researchgate.net Azomethine imines are common 1,3-dipoles used in these reactions, which can be performed under thermal, microwave, or catalyzed conditions to generate complex heterocyclic systems fused to the indole core. rsc.org
Diels-Alder Reactions ([4+2] Cycloadditions):
While less common than [3+2] cycloadditions, the indole C2-C3 double bond can also function as a dienophile in Diels-Alder reactions, typically with highly reactive dienes. wikipedia.orgresearchgate.net These reactions lead to the formation of carbazole (B46965) derivatives or other polycyclic structures.
The application of cycloaddition reactions provides access to a wide range of complex, often stereochemically rich, polycyclic structures that would be difficult to assemble through other synthetic means.
Table 2: Cycloaddition Reactions Involving the 2-Aminoindole Scaffold
| Reaction Type | Role of Indole | Reaction Partner(s) | Key Features |
| [3+2] Annulation | Product | Ynamide, Anthranil | Metal-free synthesis of the 2-aminoindole core. acs.org |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Azomethine Imine | Construction of fused pyrazolidine (B1218672) ring systems. rsc.org |
| [4+2] Diels-Alder | Dienophile | Electron-rich Diene | Formation of carbazole-type structures. researchgate.net |
Oxidative and Reductive Transformations
The this compound scaffold can undergo various oxidative and reductive transformations, targeting either the indole nucleus itself or functional groups appended to it. These reactions are crucial for interconverting between different oxidation states of the heterocyclic core, such as indole and indoline (B122111), and for modifying substituents.
Oxidation of Indolines to Indoles:
A common strategy in indole synthesis involves the creation of an indoline ring followed by oxidation to the aromatic indole. nih.gov This is particularly relevant for synthetic routes that utilize cycloaddition reactions to form the saturated indoline core first. nih.gov
Reagents and Methods: A variety of oxidizing agents can effect this transformation. o-Chloranil is effective for the dehydrogenation of indoline products obtained from cycloadditions. nih.gov Other methods include the use of manganese dioxide (MnO₂), palladium on carbon (Pd/C) with a hydrogen acceptor, or transition-metal catalyzed aerobic dehydrogenation. organic-chemistry.org
Oxidative Transformations of the Indole Ring:
The electron-rich indole nucleus is susceptible to oxidation. Depending on the reagents and conditions, oxidation can lead to various products.
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the pyrrole (B145914) ring. For instance, iodine-promoted oxidative cleavage of 2-substituted indoles in the presence of amines can lead to the formation of new amide-containing structures. rsc.org
Oxidative Cyclization: Intramolecular oxidative reactions are also possible. For example, o-allenyl anilines can undergo oxidative amino-hydroxylation in the presence of lead(IV) carboxylates to form functionalized indoles. nsf.gov Iron-catalyzed oxidative coupling reactions have also been reported for the acylation of indoles. rsc.org
Reductive Transformations:
Indole to Indoline: The reduction of the indole C2=C3 double bond to form the corresponding indoline is a common transformation. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in trifluoroacetic acid. researchgate.net
Reduction of Substituents: Functional groups introduced onto the scaffold can be selectively reduced. A key example is the reductive deoxygenation of acyl groups, which can be introduced via Friedel-Crafts acylation and subsequently reduced to alkyl groups using reagents like triethylsilane or a borane-tert-butylamine complex. researchgate.netacs.org This two-step sequence is a valuable method for introducing alkyl substituents at various positions on the indole ring.
Strategies for Structural Diversity through Chemical Modification
The this compound scaffold serves as a versatile starting point for generating chemical libraries with significant structural diversity. nih.gov This is achieved by leveraging the multiple reactive sites on the molecule: the N1-position, the C3-position, the exocyclic 2-amino group, and the benzene ring. A multi-pronged derivatization strategy allows for a systematic exploration of the structure-activity relationships of the resulting analogues. nih.govresearchgate.net
Key Derivatization Strategies:
Functionalization at N1 and C3: As discussed, the N1 position is readily alkylated or acylated. bhu.ac.in The C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic aromatic substitution, such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reactions. bhu.ac.inwikipedia.org
Modification of the Exocyclic Amino Group: The 2-amino group can be acylated, sulfonated, or used as a handle to build larger structures. It is a key reactive site for constructing fused heterocyclic systems. researchgate.net
Benzene Ring Substitution: Electrophilic substitution on the benzene portion of the indole ring (positions C4, C5, C6, C7) is also possible, though it generally requires harsher conditions or occurs after the more reactive sites on the pyrrole ring have been blocked. wikipedia.org Alternatively, starting with pre-functionalized anilines in a de novo indole synthesis provides direct access to substituted scaffolds. researchgate.net
Cross-Coupling Reactions: Introduction of a halogen atom onto the indole ring opens up the possibility of using powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a vast array of aryl, alkyl, and amino substituents. thieme-connect.com
Multicomponent Reactions (MCRs): Using the indole scaffold in MCRs is a highly efficient strategy for generating molecular complexity in a single step. Reactions like the Ugi or Pictet-Spengler reaction involving an indole component can rapidly produce diverse and complex polycyclic molecules. rsc.org
By combining these strategies, chemists can systematically modify each part of the this compound molecule, creating libraries of analogues with finely tuned properties. nih.gov This approach is central to medicinal chemistry programs aimed at optimizing lead compounds for improved potency and pharmacokinetic profiles. nih.gov
Table 3: Overview of Strategies for Structural Diversification
| Strategy | Target Site(s) | Typical Reactions | Outcome |
| Pyrrole Ring Functionalization | N1, C3 | Alkylation, Acylation, Electrophilic Substitution | Modulation of electronic and steric properties. bhu.ac.in |
| Amino Group Modification | C2-NH₂ | Acylation, Sulfonylation | Introduction of new functional groups, building block for heterocycles. researchgate.net |
| Benzene Ring Modification | C4, C5, C6, C7 | Halogenation, Nitration, Cross-Coupling | Alteration of lipophilicity and electronic profile. thieme-connect.com |
| Skeletal Elaboration | C2-C3, N1-C2 | Cycloadditions, Multicomponent Reactions | Construction of novel fused and spirocyclic ring systems. rsc.org |
Applications in Advanced Chemical Synthesis and Functional Materials
Utilization as a Core Building Block in Organic Synthesis
The indole (B1671886) scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. nih.govrsc.org N-Butyl-1H-indol-2-amine serves as a valuable starting material in organic synthesis due to the reactivity of its indole ring and the functional handle provided by the amino group.
Synthesis of Complex Heterocyclic Systems with Indole-Amine Moieties
The this compound framework is instrumental in constructing intricate heterocyclic systems. The indole ring itself is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. bhu.ac.in This reactivity allows for the introduction of various functional groups and the fusion of other ring systems. For instance, the nitrogen atom of the indole can be deprotonated by strong bases to form N-metallated indoles, which can then react with electrophiles. bhu.ac.in
Furthermore, the 2-amino group can participate in cyclization reactions to form fused heterocyclic structures. A notable example is the synthesis of pyrimidoindole skeletons, which can be achieved through intramolecular cyclization of urea (B33335) derivatives derived from isocyanates, which in turn can be formed from acyl azides via a Curtius rearrangement. metu.edu.tr These complex heterocyclic systems are of significant interest in medicinal chemistry due to their potential biological activities. rsc.orgmetu.edu.tr
Precursors for Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org this compound and its derivatives are suitable substrates for various MCRs. The indole nucleus can act as a nucleophile, participating in reactions such as the Ugi-azide reaction and Mannich-type reactions. rsc.org
For example, indoles can react with aldehydes, amines, and terminal alkynes in the presence of a catalyst in a one-pot synthesis to yield complex molecules. rsc.orguc.pt Specifically, the C3 position of the indole is prone to react with electrophiles generated in situ during the MCR. rsc.org This approach allows for the rapid generation of diverse molecular scaffolds, which is particularly useful in the construction of compound libraries for drug discovery. rsc.org The versatility of indoles in MCRs has been demonstrated in the synthesis of various heterocyclic compounds, including dihydrocoumarins, quinolines, and pyrano[2,3-d]pyrimidines. rsc.org
Role in the Design and Synthesis of Chemically Diverse Compound Libraries
The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. This compound provides a valuable scaffold for generating such libraries due to its modifiable structure.
Structure-Reactivity Relationship Studies to Guide Chemical Design
Understanding the relationship between the structure of a molecule and its reactivity is fundamental to designing new compounds with desired properties. For indole derivatives, the substituents on the indole ring significantly influence its reactivity. nih.gov For instance, the presence of the N-butyl group in this compound enhances its lipophilicity, which can affect its interaction with biological targets and its solubility in various solvents. smolecule.com
Structure-activity relationship (SAR) studies on related indole-2-carboxamide series have shown that modifications at different positions of the indole ring can dramatically alter biological activity. nih.govnih.govacs.org For example, small, electron-donating groups at the 5'-position of the indole core were found to be favorable for certain biological activities, while electron-withdrawing groups were detrimental. acs.org Such studies provide crucial insights that guide the rational design of new molecules with improved potency and pharmacokinetic properties. The reactivity of the indole N-H proton and the C2-hydrogen also allows for selective functionalization using strong bases like n-butyl lithium, enabling the introduction of a wide range of substituents for SAR exploration. wikipedia.org
Modulating Solubility and Stability for Chemical Applications
The solubility and stability of a compound are critical parameters for its practical application in various chemical and biological contexts. The N-butyl group in this compound contributes to its lipophilic character. smolecule.com While this can enhance membrane permeability, a key factor for drug efficacy, it can also lead to poor aqueous solubility. nih.govacs.org
Strategies to modulate the solubility and stability of indole derivatives often involve the introduction of polar functional groups or the formation of salts. ontosight.ai For instance, replacing a morpholine (B109124) ring with a piperazine (B1678402) or methyl piperazine in a related series of indole-2-carboxamides improved solubility. acs.org Similarly, the hydrochloride salt form of related indole derivatives is often used to improve solubility and stability. ontosight.ai Stability studies, including accelerated degradation under stress conditions, are essential to identify potential degradation pathways, such as oxidation of the indole ring or cleavage of substituents.
Advanced Materials Science Applications
While the primary focus of research on this compound and its analogs has been in medicinal chemistry, the unique properties of the indole scaffold also lend themselves to applications in materials science. Indole-containing polymers and materials can exhibit interesting electronic and optical properties. For example, the electron-rich nature of the indole ring makes it a potential component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics. The ability to functionalize the indole ring at various positions allows for the fine-tuning of these properties. While specific applications of this compound in materials science are not extensively documented, the broader class of indole derivatives is being explored for use in dyes, pigments, and other industrial chemicals due to their unique structural and photophysical properties. smolecule.com
Indole-Based Systems in Advanced Functional Materials (e.g., organic electroluminescent materials based on related indole-amine structures)
Indole derivatives are increasingly being explored for their potential in advanced functional materials, with a notable focus on organic electroluminescent (OEL) devices. The core indole structure, and particularly indole-amine derivatives, offer a versatile platform for designing materials with tailored electronic and photophysical properties. While direct applications of this compound in this area are not extensively documented in publicly available research, the broader class of indole-amines has shown significant promise.
Bis(indolyl)amines, for example, have been identified as important organic electroluminescent materials. beilstein-journals.org The synthesis of various symmetrically and asymmetrically substituted triaryl- and bis(indolyl)amines has been a subject of study, with these compounds demonstrating potential for use in OEL devices. beilstein-journals.org The general strategy involves the coupling of different indole and amine moieties to create molecules with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in OELs.
Furthermore, polymers incorporating indole units into their main chain, such as poly(N-arylene diindolylmethane)s, have been synthesized and characterized. rsc.org These polymers exhibit good thermal stability and strong solid-state fluorescence, with some derivatives being effective blue-light emitters. rsc.org The electrochemical activity of the indole ring, particularly at the 2-position, allows for processes like electrochemical cross-linking, which can be advantageous in the fabrication of thin-film devices. rsc.orgrsc.org
The development of indole-based chiral heterocycles has also opened avenues for their application in functional materials. nih.gov These chiral structures can influence the molecular packing and morphology of thin films, which in turn affects the performance of organic electronic devices. While the primary focus of much of this research has been on applications in catalysis and pharmaceuticals, the underlying principles of molecular design and synthesis are transferable to the field of functional materials. nih.gov
A recent patent highlights the ongoing interest in indole derivatives for organic electroluminescent elements, claiming that their use can reduce driving voltage, improve luminous efficiency, and extend the service life of devices. google.com This underscores the commercial potential of this class of compounds in next-generation displays and lighting.
| Indole-Based Material Type | Potential Application | Key Properties |
| Bis(indolyl)amines | Organic Electroluminescent (OEL) Devices | Tunable HOMO/LUMO levels, Electroluminescence beilstein-journals.org |
| Poly(N-arylene diindolylmethane)s | Organic Electronics, Blue-light Emitters | Good thermal stability, Strong solid-state fluorescence, Electroactivity rsc.orgrsc.org |
| Indole-based Chiral Heterocycles | Functional Materials | Control of molecular packing and thin-film morphology nih.gov |
| General Indole Derivatives | Organic Electroluminescent Elements | Reduced driving voltage, Improved luminous efficiency and lifespan google.com |
Optoelectronic Properties of N-Butyl Indole-Amine Derivatives (theoretical considerations)
The optoelectronic properties of this compound can be inferred from theoretical and computational studies conducted on related N-alkyl indole derivatives. These studies provide a framework for understanding how the introduction of an alkyl group, such as a butyl group, at the nitrogen atom of the indole ring can influence the electronic structure and, consequently, the material's behavior in optoelectronic applications.
The effects of different substituents on the optoelectronic properties of indole-based push-pull chromophores have been investigated using DFT and time-dependent DFT (TD-DFT) calculations. acs.orgnih.gov These studies analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the electronic band gap and the absorption and emission characteristics of the material. For N-alkyl indole-containing compounds, the maximum absorption wavelengths (λmax) have been shown to be tunable based on the nature of the acceptor groups. acs.org
Theoretical investigations into π-expanded indoloindolizines, which contain both indole and indolizine (B1195054) moieties, have provided insights into how the position of the nitrogen atom and the degree of aromaticity influence the HOMO-LUMO gap. chemrxiv.org While not directly this compound, these studies on complex indole-containing systems demonstrate the feasibility of fine-tuning optoelectronic properties through structural modifications. The general consensus from these theoretical explorations is that indole-containing systems have significant potential for use in optoelectronic applications due to their tunable electronic properties. nih.gov
| Property | Theoretical Influence of N-Butyl Group | Relevant Concepts |
| Nonlinear Optical (NLO) Properties | The butyl group acts as a weak electron donor, potentially enhancing NLO effects through intramolecular charge transfer (ICT). arxiv.org | π-conjugation, Donor-Acceptor Systems, Intramolecular Charge Transfer |
| Electron Donating Character | The N-alkyl indole unit is a strong electron donor, a favorable characteristic for optoelectronic materials. acs.orgacs.org | Aromaticity, Electron Donor Strength |
| HOMO-LUMO Energy Gap | The electronic properties, including the band gap, are tunable through substitution on the indole ring. acs.orgnih.gov | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) |
| Potential for Optoelectronic Applications | Indole-containing systems show promise for applications due to their tunable electronic structures. nih.govchemrxiv.org | Molecular Orbital Theory, Optoelectronics |
Future Research Directions and Emerging Opportunities for N Butyl 1h Indol 2 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has historically relied on classic name reactions. However, the future demands greener, more efficient, and cost-effective synthetic routes. For N-Butyl-1H-indol-2-amine and its analogs, research is trending towards methodologies that maximize atom economy and minimize waste, often by reducing the number of synthetic steps.
One promising avenue is the development of one-pot, multicomponent reactions. nih.govresearchgate.net A one-pot procedure for a related compound, 2-Amino-N-butyl-1H-indole-3-carboxamide, has been demonstrated, which involves a sequential nucleophilic aromatic substitution followed by a reductive cyclization using zinc dust and ferric chloride. nih.gov Adapting such a strategy for this compound could significantly streamline its production from simple precursors. Furthermore, innovative two-step, multicomponent strategies using broadly available anilines, glyoxal, formic acid, and isocyanides have been developed for indole-2-carboxamides, showcasing high efficiency and sustainability by avoiding costly catalysts and dry conditions. researchgate.net
Another key area is the advancement of catalytic systems. Modern organic synthesis is increasingly leveraging transition-metal catalysis for C-H bond functionalization, which allows for the direct modification of the indole core without pre-functionalized starting materials. organic-chemistry.org Research into catalysts based on earth-abundant and less toxic metals like copper and iron for indole synthesis is gaining traction. organic-chemistry.org Electrocatalytic methods, which use electrical current to drive reactions, also represent a sustainable frontier by eliminating the need for chemical oxidants. organic-chemistry.org
| Method | Key Features | Potential Advantage for this compound | Relevant Findings |
| One-Pot Synthesis | Multiple reaction steps in a single reactor without isolating intermediates. | Reduced solvent waste, time, and resource consumption. | A one-pot method for 2-amino-N-butyl-1H-indole-3-carboxamide was achieved with high yield by combining substitution and reductive cyclization steps. nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction to form a product containing parts of all reactants. | High atom economy and rapid generation of molecular diversity from simple building blocks. | An innovative MCR approach for indole-2-carboxamides has been shown to be highly sustainable. researchgate.net |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Avoids lengthy synthesis of pre-functionalized starting materials. | Palladium/norbornene co-catalyzed C-H alkylation at the C2 position of indoles has been demonstrated. organic-chemistry.org |
| Electrocatalysis | Use of electricity to drive redox reactions. | Avoids stoichiometric chemical oxidants, reducing waste. | Dehydrogenative cyclization of 2-vinylanilides to form indoles has been achieved using an organic redox catalyst in an electrochemical setup. organic-chemistry.org |
In-depth Mechanistic Investigations of Reaction Pathways
As synthetic methods become more complex, a deep understanding of the underlying reaction mechanisms is crucial for optimization and innovation. Future research should focus on elucidating the intricate pathways involved in the synthesis and functionalization of this compound derivatives. This includes investigating advanced catalytic cycles, such as those involving rhodium(III) for C-H activation and annulation reactions. acs.org
For instance, Rh(III)-catalyzed domino reactions can construct complex indole-fused polycycles through a sequence of C-H activation, amidation, and cyclization. acs.org A detailed mechanistic study of such a process applied to this compound would involve:
Computational Modeling: Using Density Functional Theory (DFT) to map the energy landscape of the catalytic cycle, identify transition states, and rationalize observed selectivity.
Kinetic Analysis: Performing experiments to determine reaction orders and activation parameters, providing empirical support for the proposed mechanism.
Intermediate Trapping: Designing experiments to isolate or detect key catalytic intermediates, such as the rhodacycle species proposed in related indole functionalizations. acs.org
Understanding these pathways will enable chemists to fine-tune reaction conditions, design more efficient catalysts, and predict the outcomes of new transformations, thereby expanding the accessible chemical space for this compound derivatives.
High-Throughput Screening for New Chemical Transformations
High-Throughput Screening (HTS) is a powerful strategy for accelerating the discovery of new reactions and optimizing conditions. acs.orgresearchgate.net By running hundreds or thousands of reactions in parallel on a microscale, HTS allows for the rapid exploration of a vast parameter space, including catalysts, ligands, solvents, bases, and temperature. researchgate.netacs.org
A future research direction for this compound would be to employ HTS to discover novel chemical transformations. For example, an HTS campaign could be designed to identify conditions for a previously unknown coupling reaction involving the C-3 position of the indole ring.
Hypothetical HTS Campaign for C-3 Arylation of this compound:
| Plate Wells | Catalyst (e.g., Palladium) | Ligand (e.g., Phosphine-based) | Base (e.g., K₃PO₄, Cs₂CO₃) | Solvent (e.g., Dioxane, Toluene) |
| A1-A12 | Pd(OAc)₂ | XPhos, SPhos, RuPhos... | K₃PO₄ | Dioxane |
| B1-B12 | Pd₂(dba)₃ | XPhos, SPhos, RuPhos... | K₃PO₄ | Dioxane |
| C1-C12 | Pd(OAc)₂ | XPhos, SPhos, RuPhos... | Cs₂CO₃ | Dioxane |
| ... | ... | ... | ... | ... |
| H1-H12 | ... | ... | ... | Toluene |
This systematic approach can rapidly identify "hits"—combinations of conditions that yield the desired product—which can then be scaled up and optimized. acs.org HTS has proven effective in discovering conditions for challenging transformations in drug discovery programs and can be instrumental in unlocking the full synthetic potential of the this compound scaffold. acs.orgnih.gov
Exploration of Bio-Inspired Synthetic Strategies
Nature is a master chemist, assembling complex molecular architectures like indole alkaloids with remarkable efficiency and selectivity. rsc.org Bio-inspired synthesis seeks to emulate these natural strategies in the laboratory. This can involve using enzymes for catalysis or designing small-molecule catalysts that mimic the function of active sites.
For this compound, a key opportunity lies in using its structure as a starting point for constructing more complex, biologically relevant molecules. Many natural products feature the hexahydropyrrolo[2,3-b]indole (HPI) core, which is biosynthetically derived from tryptophan. ub.edu Research could focus on developing synthetic routes that mimic this cyclization. Strategies for forming the HPI ring system are diverse and include:
Acid-catalyzed cyclization: Mimicking proton-driven ring closures.
Oxidative cyclization: Using reagents to promote cyclization following an oxidation event at the indole ring.
Reductive cyclization: Forming the key ring structure through a reductive process. ub.edu
By applying these bio-inspired principles, researchers could potentially synthesize novel and complex derivatives of this compound that possess potent biological activities, guided by the structural motifs found in nature.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in molecular design and discovery. rsc.org These computational tools can analyze vast datasets of chemical reactions and molecular properties to build predictive models, accelerating research and reducing the reliance on trial-and-error experimentation. acs.org
For this compound, AI and ML offer several exciting future prospects:
Predictive Reaction Modeling: ML models can be trained on databases of known indole reactions to predict the outcome and yield of new, untested transformations. This allows chemists to prioritize experiments that are most likely to succeed.
De Novo Molecular Design: Generative AI models can design novel derivatives of this compound with specific, optimized properties. For example, a model could be tasked with generating structures predicted to have high binding affinity to a particular protein target, such as a kinase or receptor. chemrxiv.org
Property Prediction: ML algorithms can predict physicochemical and biological properties (e.g., solubility, metabolic stability, bioactivity) for virtual libraries of this compound derivatives, enabling the in silico screening of thousands of compounds to identify the most promising candidates for synthesis. acs.orgiclr.cc
The integration of these in silico techniques with laboratory synthesis creates a powerful closed-loop system where AI proposes novel molecules, automated systems synthesize them, and high-throughput screening validates their properties, with the results feeding back into the model for continuous improvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
